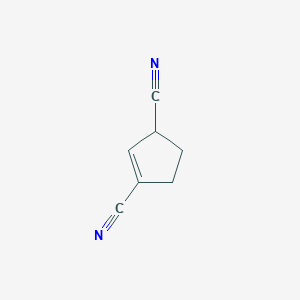

Cyclopent-1-ene-1,3-dicarbonitrile

Description

Cyclopent-1-ene-1,3-dicarbonitrile is a strained cyclic alkene featuring two electron-withdrawing cyano groups at the 1- and 3-positions. These compounds are pivotal in synthesizing bioactive heterocycles, photopolymerization catalysts, and antimicrobial agents . The cyclopentene core in this compound likely imparts unique steric and electronic properties, influencing reactivity and applications compared to planar aromatic systems.

Properties

CAS No. |

62198-20-3 |

|---|---|

Molecular Formula |

C7H6N2 |

Molecular Weight |

118.14 g/mol |

IUPAC Name |

cyclopentene-1,3-dicarbonitrile |

InChI |

InChI=1S/C7H6N2/c8-4-6-1-2-7(3-6)5-9/h3,6H,1-2H2 |

InChI Key |

PHYFFWJVDADRAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=CC1C#N)C#N |

Origin of Product |

United States |

Preparation Methods

Challenges in Nitrile Incorporation

| Challenge | Mitigation Strategy |

|---|---|

| Competing elimination | Low-temperature conditions |

| Poor leaving group ability | Employ triflate or tosylate intermediates |

| Stereochemical inversion | Chiral auxiliaries or catalysts |

Hypervalent Iodine-Mediated Cyclopropanation and Ring Expansion

The synthesis of 2-(3-chlorophenyl)cyclopropane-1,1-dicarbonitrile via hypervalent iodine reagents suggests a pathway extensible to five-membered rings. Key steps include:

- Ligand Exchange : Reaction of PhI(OAc)₂ with malononitrile to form an iodonium intermediate.

- Cyclopropanation : Alkene insertion into the iodonium-carbon bond, forming a cyclopropane ring.

- Ring Expansion : Acid- or base-catalyzed rearrangement of the cyclopropane to a cyclopentene derivative.

Comparative Analysis of Cyclopropane vs. Cyclopentene Formation

| Factor | Cyclopropane | Cyclopentene |

|---|---|---|

| Ring Strain | High (60 kcal/mol) | Moderate (6–8 kcal/mol) |

| Thermodynamic Control | Favors ring expansion | Requires kinetic stabilization |

| Functional Group Tolerance | Limited to electron-deficient alkenes | Broader substrate scope |

Industrial-Scale Production Considerations

No industrial methods for this compound are documented in the analyzed patents. However, scalability lessons from related compounds include:

- Catalyst Recovery : Fac-Ir(ppy)₃, though effective in small-scale reactions, poses cost barriers at scale. Heterogeneous alternatives (e.g., TiO₂-supported Ir) warrant exploration.

- Solvent Recycling : THF and DMF, commonly used in radical reactions, require energy-intensive distillation for reuse.

Emerging Directions in Photoredox Catalysis

Recent advances in visible-light-driven reactions could circumvent traditional limitations:

- Decarboxylative Cyanation : Using cyano-containing carboxylic acids as nitrile sources under photocatalytic conditions.

- Electrochemically Mediated Synthesis : Applying anodic oxidation to generate radicals without exogenous catalysts.

Chemical Reactions Analysis

Types of Reactions: Cyclopent-1-ene-1,3-dicarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the nitrile groups to amines.

Substitution: The nitrile groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are frequently used.

Substitution: Nucleophiles like amines or alcohols can react with the nitrile groups under basic or acidic conditions.

Major Products:

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Amines are the primary products.

Substitution: Substituted amides or esters can be formed.

Scientific Research Applications

Cyclopent-1-ene-1,3-dicarbonitrile has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex organic molecules.

Biology: The compound can be used to study enzyme-catalyzed reactions involving nitriles.

Industry: It is used in the synthesis of polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of cyclopent-1-ene-1,3-dicarbonitrile involves its reactivity due to the presence of nitrile groups. These groups can participate in various chemical reactions, such as nucleophilic addition and substitution, which are fundamental in organic synthesis. The molecular targets and pathways depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Key Observations :

- Cyclopentene vs. Aromatic Cores : Cyclopent-1-ene-1,3-dicarbonitrile’s strained ring may enhance reactivity in cycloaddition or nucleophilic substitution compared to planar systems like benzene or pyrazine derivatives.

- Substituent Effects: Electron-withdrawing cyano groups increase electrophilicity, facilitating reactions with amines or thiols (e.g., pyrazine-2,3-dicarbonitrile in ).

Spectroscopic and Electronic Properties

- UV-Vis Absorption: Benzene-1,3-dicarbonitrile derivatives exhibit absorption maxima at 280–320 nm with extinction coefficients (ε) up to 20,000 M⁻¹cm⁻¹, influenced by substituents (e.g., amino groups redshift absorption) .

- DFT Studies : 5-Bromobenzene-1,3-dicarbonitrile shows optimized geometries with strong C≡N stretching vibrations at ~2230 cm⁻¹, corroborated by DFT calculations .

- TADF Properties : Carbazole-1,3-dicarbonitrile derivatives display delayed fluorescence (lifetime ~1.5 μs) due to intramolecular charge transfer .

Cyclopentene Derivative Inference: The non-planar cyclopentene ring may reduce conjugation, leading to blue-shifted absorption compared to aromatic analogs.

Q & A

Q. What are the established synthetic routes for Cyclopent-1-ene-1,3-dicarbonitrile, and how do reaction conditions influence yield?

this compound derivatives are synthesized via multi-step pathways such as Knoevenagel condensation, cyclization, and aromatization reactions. For example, one-pot cascade processes have been optimized to achieve moderate to excellent yields (60–85%) under reflux conditions in benzene or toluene . Reaction temperature, solvent polarity, and catalyst selection (e.g., Lewis acids) critically impact yield and purity. Characterization via FT-IR and NMR is essential to confirm structural integrity .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound derivatives?

Key methods include:

- FT-IR : Identifies nitrile (C≡N) stretches at ~2200–2250 cm⁻¹ and conjugated alkene signals .

- NMR : H and C NMR resolve substituent effects on the cyclopentene ring and nitrile groups .

- HPLC-MS : Validates purity and molecular weight, particularly for derivatives with complex substituents . Cross-validation with X-ray crystallography (where crystals are obtainable) resolves ambiguities in stereochemistry .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Q. How can researchers assess the stability of this compound under varying storage conditions?

Conduct accelerated stability studies using:

- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures.

- UV-Vis Spectroscopy : Monitors photodegradation under light exposure (e.g., LED/UV lamps) .

- Real-Time FT-IR : Tracks structural changes during prolonged storage .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound derivatives in photopolymerization?

These derivatives act as photosensitizers by absorbing near-UV/visible light (300–450 nm), generating excited states that transfer energy to iodonium salts, initiating free-radical or cationic polymerization. Kinetic studies via photo-DSC and real-time FT-IR show that substituents like diethylamino groups enhance electron-donating capacity, reducing initiation time by 30–50% . Modifications to the cyclopentene core (e.g., phenyl groups) extend conjugation, improving light absorption efficiency .

Q. How can computational modeling predict the electronic properties of this compound derivatives for catalytic applications?

Density Functional Theory (DFT) calculations correlate HOMO-LUMO gaps with photoredox catalytic efficiency. For example, derivatives with electron-withdrawing groups (e.g., nitro) lower LUMO energies, enabling stronger oxidative quenching in photocatalytic cycles . Molecular dynamics simulations further assess solvent effects on reactivity .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar this compound analogs?

Q. How do structural modifications of this compound enhance its performance in 3D printing composites?

Incorporating alkylamino substituents (e.g., diethylamino) improves solubility in acrylate monomers, enabling homogeneous dispersion of carbon nanotubes (CNTs). This increases composite conductivity by 2–3 orders of magnitude while maintaining optical transparency. Photopolymerization kinetics studies show a 40% reduction in curing time compared to unmodified derivatives .

Q. What methodologies evaluate the environmental impact of this compound synthesis byproducts?

- EPA Systematics : Classify cyanide-containing byproducts (e.g., cyanogen chloride) using EPA reference IDs (e.g., 966879) .

- LC-MS/MS Quantification : Detects trace contaminants in wastewater at ppb levels .

- Green Chemistry Metrics : Atom economy and E-factor calculations guide solvent/catalyst recycling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.